molecular formula C4H8O2<br>C4H8O2<br>CH3COOC2H5 B140605 Ethyl nitroacetate CAS No. 626-35-7

Ethyl nitroacetate

Cat. No. B140605
Key on ui cas rn: 626-35-7
M. Wt: 88.11 g/mol
InChI Key: XEKOWRVHYACXOJ-UHFFFAOYSA-N
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Patent
US07745229B2

Procedure details

A mixture containing n-butanol (20 mL), 4-diethylamino salicylaldehyde (1.4 g, 7.2 mmol), ethyl nitroacetate (0.8 mL, 7.2 mmol), molecular sieves 4 Å (100 mg), piperidine (0.1 mL) and acetic acid (0.2 mL) was refluxed for a period of 24 h. Upon cooling to room temperature, a bright yellow solid formed, which was collected and dissolved in DMF (15 mL) at 80° C. It was filtered again to remove the molecular sieves. The filtrate, upon addition to 100 ml of ice-cold water, yielded 3-nitro-7-diethylamino coumarin as a bright yellow solid: 1.40 g, 73%. A small amount of this compound was recrystallized from DMF to give an analytical sample; mp 193-195° C. 1H-NMR (CDCl3, 300 MHz) δ 1.27 (t, J=7.14 Hz, 6H), 3.48 (q, J=7.86 Hz, 4H), 6.50 (s, 1H), 6.70 (d, J=6.71 Hz, 1H), 7.42 (d, J=7.42 Hz, 2H), 8.72 (s, 1H). HRMS m/e calculated for MH+ C13H14N2O4 263.1041; found 263.1032.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
ethyl nitroacetate
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)CCC.[CH2:6]([N:8]([CH2:18][CH3:19])[C:9]1[CH:10]=[C:11]([OH:17])[C:12](=[CH:15][CH:16]=1)[CH:13]=O)[CH3:7].[N+:20]([CH2:23][C:24](OCC)=[O:25])([O-:22])=[O:21].N1CCCCC1>C(O)(=O)C>[N+:20]([C:23]1[C:24](=[O:25])[O:17][C:11]2[C:12]([CH:13]=1)=[CH:15][CH:16]=[C:9]([N:8]([CH2:18][CH3:19])[CH2:6][CH3:7])[CH:10]=2)([O-:22])=[O:21]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(CCC)O
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C)N(C=1C=C(C(C=O)=CC1)O)CC
Name
ethyl nitroacetate
Quantity
0.8 mL
Type
reactant
Smiles
[N+](=O)([O-])CC(=O)OCC
Name
Quantity
0.1 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0.2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for a period of 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
a bright yellow solid formed
CUSTOM
Type
CUSTOM
Details
which was collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in DMF (15 mL) at 80° C
FILTRATION
Type
FILTRATION
Details
It was filtered again
CUSTOM
Type
CUSTOM
Details
to remove the molecular sieves
ADDITION
Type
ADDITION
Details
The filtrate, upon addition to 100 ml of ice-cold water

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(OC2=CC(=CC=C2C1)N(CC)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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